molecular formula C10H9NO3 B114478 5-amino-2H-chromene-8-carboxylic acid CAS No. 157757-44-3

5-amino-2H-chromene-8-carboxylic acid

Cat. No.: B114478
CAS No.: 157757-44-3
M. Wt: 191.18 g/mol
InChI Key: URHPFSDWEHUFAD-UHFFFAOYSA-N
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Description

5-amino-2H-chromene-8-carboxylic acid is a chromene-based building block of significant interest in medicinal chemistry and drug discovery. The chromene core structure is recognized as a privileged scaffold in the design of biologically active compounds due to its wide presence in natural products and pharmaceuticals . This particular compound features both an amino and a carboxylic acid functional group, making it a versatile intermediate for further synthetic modification through amide coupling or other conjugation strategies to create diverse libraries for biological screening . Chromene derivatives, including 2H-chromenes, have demonstrated a broad spectrum of promising biological activities in scientific literature. Researchers have investigated such compounds for their potential as anticancer agents, with some analogs shown to induce apoptosis and inhibit cancer cell proliferation . Furthermore, specific chromene-carboxylic acid derivatives have been identified as inhibitors of non-canonical IκB kinases such as TBK1 and IKKε, which play key roles in metabolic and inflammatory pathways . This makes them attractive starting points for developing new therapeutic strategies for conditions like obesity, type 2 diabetes, and related metabolic disorders . The structural motif is also commonly explored for antimicrobial and anticonvulsant properties . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for any human or veterinary diagnostic, therapeutic, or other clinical uses. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2H-chromene-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c11-8-4-3-7(10(12)13)9-6(8)2-1-5-14-9/h1-4H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHPFSDWEHUFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C(C=CC(=C2O1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599390
Record name 5-Amino-2H-1-benzopyran-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157757-44-3
Record name 5-Amino-2H-1-benzopyran-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemoenzymatic Approaches for 5 Amino 2h Chromene 8 Carboxylic Acid and Its Analogues

Established Synthetic Strategies for 2H-Chromene Ring Construction

The construction of the 2H-chromene (or benzopyran) ring system is a cornerstone of heterocyclic synthesis, with a variety of methods developed to achieve this goal. These strategies can be broadly categorized into multicomponent reactions, cyclization reactions, and catalyst-mediated routes, each offering distinct advantages in terms of efficiency, diversity, and environmental impact.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. acgpubs.org These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate libraries of structurally diverse molecules. acgpubs.org

Several MCRs have been developed for the synthesis of 2H-chromene and 4H-chromene derivatives. A common approach involves the one-pot condensation of a phenol (B47542) (like resorcinol (B1680541) or β-naphthol), an aldehyde, and a compound with an active methylene (B1212753) group, such as malononitrile. mdpi.com This strategy typically yields 2-amino-4H-chromenes, which are closely related to the target scaffold. mdpi.comnih.gov The reaction often proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the phenol and subsequent intramolecular cyclization. acgpubs.org Various catalysts, including bases like piperidine (B6355638) or sodium carbonate, and green catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN), have been employed to facilitate these transformations. acgpubs.orgnih.gov

Reactant 1Reactant 2Reactant 3CatalystProduct Type
Substituted Salicylaldehyde (B1680747)MalononitrileDimedonePyridine-2-carboxylic acid2-Amino-4H-chromene-3-carbonitrile
Benzaldehydeβ-NaphtholMalononitrileCeric Ammonium Nitrate (CAN)2-Amino-4H-chromene
SalicylaldehydeAcetylacetoneAlcoholTetra-n-butylammonium fluoride (B91410) (TBAF)Alkoxy-substituted 2H-chromene

This table summarizes examples of multicomponent reactions used to synthesize chromene derivatives, based on data from various sources. nih.govnih.govnih.gov

Intramolecular cyclization reactions are a fundamental approach to forming the benzopyran ring. These methods typically involve constructing an acyclic precursor containing a phenol and a suitably functionalized side chain, which then undergoes ring closure.

A prominent example is the electrophilic cyclization of substituted propargylic aryl ethers. organic-chemistry.org In this method, a phenol is first converted to an ether with a propargyl group. Treatment with an electrophile such as iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) induces a 6-endo-dig cyclization to form the 2H-chromene ring with the electrophile incorporated at the C-3 position. organic-chemistry.org This methodology is valued for its mild reaction conditions and tolerance of a wide array of functional groups. organic-chemistry.org

Another important strategy is the ring-closing carbonyl-olefin metathesis of O-allyl salicylaldehydes. researchgate.net This reaction, often catalyzed by hydrazine (B178648) derivatives, provides a direct route to the 2H-chromene core from readily available starting materials. researchgate.net Additionally, thermal cyclization of propargyl ethers represents a viable, though often high-temperature, method for chromene synthesis. researchgate.net

The development of catalyst-mediated and green synthetic routes has revolutionized the synthesis of 2H-chromenes, offering improved yields, selectivity, and sustainability. msu.edu Catalysis for 2H-chromene synthesis can be divided into three main categories: transition-metal catalysis, organocatalysis, and biocatalysis.

Transition-Metal Catalysis: A wide range of transition metals, including gold, cobalt, rhodium, palladium, and chromium, have been utilized to catalyze the formation of the 2H-chromene ring. nih.gov Gold and platinum catalysts are effective in the cycloisomerization of aryl propargyl ethers. msu.edu Cobalt(II)-porphyrin complexes catalyze a metalloradical pathway, reacting salicyl-N-tosylhydrazones with terminal alkynes to form multi-substituted 2H-chromenes through a tandem radical addition and cyclization sequence. nih.govresearchgate.net

Organocatalysis and Green Chemistry: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative. L-proline and its derivatives have been shown to effectively catalyze the asymmetric tandem oxa-Michael-Henry reaction between salicylaldehydes and nitroalkenes to produce chiral 3-nitro-2H-chromenes with high enantioselectivity. organic-chemistry.org

Green chemistry principles are increasingly being applied to chromene synthesis. nih.gov This includes the use of environmentally benign solvents like water or ethanol, solvent-free conditions using techniques like ball milling, and microwave-assisted synthesis to reduce reaction times and energy consumption. nih.govnih.gov The concept of ecocatalysis, which utilizes metals recovered from plants used in phytoextraction processes, has also been successfully applied to produce 2H-chromenes in excellent yields.

Catalytic SystemReaction TypeKey Features
Gold (Au), Platinum (Pt)Cycloisomerization of aryl propargyl ethersEfficient ring closure.
Cobalt (Co)Metalloradical coupling of tosylhydrazones and alkynesForms multi-substituted products. nih.govresearchgate.net
Rhodium (Rh)C-H activation/[3+3] annulationForms chromene-3-carboxylic acids. organic-chemistry.org
L-prolineAsymmetric oxa-Michael-Henry reactionHigh enantioselectivity for chiral chromenes. organic-chemistry.org
Ceric Ammonium Nitrate (CAN)Multicomponent ReactionGreen, efficient catalyst. nih.gov

This table presents a selection of catalyst systems employed in the synthesis of 2H-chromene scaffolds. nih.govorganic-chemistry.orgnih.govresearchgate.net

Specific Routes to 2H-Chromene-8-carboxylic Acid Scaffolds

Synthesizing the specific target, 5-amino-2H-chromene-8-carboxylic acid, requires strategies that can control the regiochemistry of substitution on the benzene (B151609) ring. This can be achieved either by introducing the carboxylic acid group onto a pre-formed chromene ring or by constructing the chromene ring onto a benzene nucleus that already contains the carboxylic acid or a precursor.

Introducing a carboxylic acid group at a specific position on an existing aromatic ring, known as carboxylation, is a challenging but powerful transformation. For the 2H-chromene scaffold, direct carboxylation at the C-8 position would likely proceed via C-H activation.

Directed Ortho-Metalation (DoM): This is a classic and powerful strategy for regioselective functionalization. wikipedia.orgorganic-chemistry.org In the context of a 5-amino-2H-chromene, the amino group (or a protected derivative such as an amide or carbamate) and the pyran oxygen can act as directing metalation groups (DMGs). wikipedia.org These groups chelate to a strong organolithium base (e.g., n-BuLi or t-BuLi), directing deprotonation to the adjacent ortho position (C-8). wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then be quenched with carbon dioxide (CO₂) to install the carboxylic acid group. This method offers high regioselectivity but requires strongly basic and anhydrous conditions.

Transition-Metal-Catalyzed C-H Carboxylation: More recently, transition-metal-catalyzed C-H activation has emerged as a more functional-group-tolerant alternative. nih.gov Rhodium(II) catalysts, for example, have been used for the direct C-H bond activation and carboxylation of 2-arylphenols with CO₂ to form coumarin (B35378) derivatives. rsc.orgrsc.org A similar strategy could potentially be adapted for 2H-chromenes. The reaction mechanism typically involves coordination of the catalyst, C-H bond activation to form a metallacycle, insertion of CO₂, and subsequent protonation/release of the product. rsc.orgrsc.org This approach could provide a direct route to the C-8 carboxylic acid under milder conditions than DoM. researchgate.net

An alternative and often more controlled approach is to begin with a benzene ring that already bears the required substituents, in this case, a 3-amino-2-hydroxybenzoic acid derivative. The 2H-chromene ring is then constructed onto this pre-functionalized scaffold.

This strategy often begins with a substituted salicylaldehyde. For the target molecule, a 3-amino-2-hydroxy-isophthalic acid derivative or a related salicylaldehyde would be the ideal starting point. The pyran ring can then be formed through various methods. One common reaction is the Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound like diethyl malonate, followed by cyclization. researchgate.net For instance, the synthesis of ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate proceeds from 3-ethoxysalicylaldehyde (B1293910) and diethyl malonate. researchgate.net

A similar approach was used in the synthesis of 8-chlorocannabiorcichromenic acid, which involved the condensation of a substituted salicylaldehyde with isopropylidenemalonate. researchgate.net A plausible route to this compound would involve the reaction of a suitably protected 3-amino-2-hydroxybenzaldehyde-6-carboxylic acid with a three-carbon building block that forms the rest of the pyran ring, followed by deprotection. Tandem reactions starting from salicylic (B10762653) aldehydes and α,β-unsaturated compounds provide another versatile route to the chromene core. researchgate.netpsu.edu

Selective Introduction of the Amino Group at the C-5 Position of the 2H-Chromene Ring

Directed Amination Strategies

Modern synthetic methods offer the potential for direct C-H amination, a process where a C-H bond is converted into a C-N bond. rsc.orgrsc.orgresearchgate.net This approach is highly sought after for its atom economy. In the context of the 2H-chromene scaffold, this would involve the use of a metal catalyst (e.g., based on rhodium, palladium, or cobalt) to generate a reactive nitrene intermediate, which then inserts into a specific C-H bond on the aromatic portion of the chromene ring. rsc.org

However, achieving high regioselectivity at the C-5 position is a significant hurdle. rsc.org The benzene ring of the 2H-chromene system possesses multiple C-H bonds (at positions 5, 6, and 7) that could potentially react. The outcome of the reaction is governed by a combination of steric and electronic factors, and without a directing group to guide the catalyst to the C-5 position, a mixture of isomers is often obtained. Current research focuses on the development of sophisticated catalysts and directing group strategies to overcome these selectivity challenges. rsc.orgrsc.org

Reduction of Nitro Precursors to Amino Groups

A more traditional and often more reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group precursor. This well-established, two-step sequence is a cornerstone of aromatic chemistry.

The first step involves the regioselective nitration of a 2H-chromene-8-carboxylic acid scaffold to produce the 5-nitro intermediate. This is an electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. The position of nitration is dictated by the directing effects of the substituents already present on the ring. The ether oxygen of the pyran ring is an activating, ortho-, para-directing group, while the C-8 carboxylic acid is a deactivating, meta-directing group. These combined influences guide the incoming electrophile (the nitronium ion, NO₂⁺) to the C-5 or C-7 position. Careful optimization of reaction conditions is necessary to favor the formation of the desired 5-nitro isomer.

Once the 5-nitro-2H-chromene-8-carboxylic acid precursor is synthesized and isolated, the second step is the reduction of the nitro group to the target primary amine. This transformation can be achieved using various well-established methods, as detailed in the table below.

Reducing Agent/SystemTypical ConditionsNotes
Fe / HCl or NH₄ClAqueous ethanol, refluxA classic, robust, and cost-effective method (Béchamp reduction).
Zn / HCl or CH₃COOHAqueous or alcoholic solvent, room temp. to refluxAnother common metal-acid system for nitro group reduction.
SnCl₂·2H₂OEthanol or Ethyl Acetate, refluxA mild reducing agent, often used for substrates with sensitive functional groups.
H₂ / Pd/CMethanol or Ethanol, room temp., atmospheric pressureCatalytic hydrogenation is a clean method, avoiding stoichiometric metallic waste. Requires specialized equipment.

Considerations for Positional Selectivity in Functionalization

Positional selectivity is the paramount consideration for the synthesis of this compound.

In Directed C-H Amination : The primary challenge is overcoming the intrinsic reactivity of the other C-H bonds on the aromatic ring. The C-7 position, being para to the activating ether oxygen, and the C-5 position, being ortho, are both electronically activated. Differentiating between these positions without a specific directing group is difficult, often leading to mixtures of products. rsc.org

In the Nitro-Reduction Pathway : Selectivity is controlled at the nitration stage. The electronic interplay between the activating ortho, para-directing ether oxygen and the deactivating meta-directing carboxylic acid at C-8 is crucial. While the C-5 and C-7 positions are both activated by the ether, steric hindrance from the adjacent pyran ring and the C-8 carboxyl group may influence the final regiochemical outcome, often requiring empirical optimization of reaction conditions to maximize the yield of the 5-nitro isomer.

Chemical Transformations and Derivatization of the this compound Scaffold

The this compound scaffold contains two highly versatile functional groups—a carboxylic acid and an aromatic amine—that serve as handles for a wide range of chemical modifications. This allows for the systematic exploration of the chemical space around the core structure to generate libraries of analogues.

Modifications of the Carboxylic Acid Group (e.g., Amide, Ester Formation)

The carboxylic acid at the C-8 position can be readily converted into esters and amides, which are common bioisosteres for carboxylic acids in medicinal chemistry.

Ester Formation: Esterification can be achieved through several standard methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is suitable for simple, unhindered alcohols. masterorganicchemistry.comlibretexts.org For more sensitive or complex alcohols, milder conditions such as the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are preferred. commonorganicchemistry.com

Derivative TypeExample ReagentsReaction Name/Type
Methyl EsterMethanol (CH₃OH), H₂SO₄ (cat.)Fischer Esterification
Ethyl EsterEthanol (C₂H₅OH), HCl (cat.)Fischer Esterification
tert-Butyl Estertert-Butanol, DCC, DMAPSteglich Esterification
Benzyl EsterBenzyl alcohol, DCC, DMAPSteglich Esterification

Amide Formation: The synthesis of amides from the C-8 carboxylic acid requires activation of the carboxyl group followed by reaction with a primary or secondary amine. A wide array of peptide coupling reagents have been developed for this purpose, enabling the formation of the amide bond under mild conditions with high yields. nih.govgrowingscience.com Common reagents include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). rsc.orgsci-hub.st

Amine ReactantExample Coupling ReagentsResulting Amide Derivative
Ammonia (NH₃)EDC, HOBt, DIPEAPrimary Amide (-CONH₂)
Methylamine (CH₃NH₂)HATU, DIPEAN-Methyl Amide (-CONHCH₃)
Aniline (C₆H₅NH₂)DCC, DMAPN-Phenyl Amide (-CONHC₆H₅)
MorpholineEDC, HOBt, DIPEAN-Morpholinyl Amide

Derivatization of the Amino Group

The nucleophilic amino group at the C-5 position is a key site for introducing structural diversity. Standard transformations include acylation, sulfonylation, and alkylation.

N-Acylation: The amino group can be easily acylated by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). This reaction forms a stable amide linkage. rsc.orgnih.gov

N-Sulfonylation: Reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base yields a sulfonamide, a functional group prevalent in many therapeutic agents.

N-Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging due to the potential for over-alkylation (formation of secondary and tertiary amines). More controlled methods, such as reductive amination with an aldehyde or ketone, or alkylation of a protected sulfonamide intermediate followed by deprotection, are often employed to achieve selective mono-alkylation. monash.edunih.gov

Derivatization TypeExample ReagentsFunctional Group Formed
N-AcetylationAcetyl chloride, TriethylamineN-Acetyl (-NHCOCH₃)
N-BenzoylationBenzoyl chloride, PyridineN-Benzoyl (-NHCOC₆H₅)
N-Tosylationp-Toluenesulfonyl chloride, PyridineN-Tosyl (-NHTs)
N-Methylation (Reductive)Formaldehyde, NaBH₃CNN-Methyl (-NHCH₃)

Functionalization of Other Positions on the 2H-Chromene Ring System

The functionalization of the 2H-chromene scaffold is a critical aspect of synthesizing diverse analogues with varied biological and material properties. msu.edu Methodologies have been developed to introduce substituents at various positions on both the pyran and the benzene rings of the chromene system. These approaches often involve late-stage functionalization of a pre-formed chromene ring or the use of appropriately substituted precursors in cyclization reactions. researchgate.netrsc.org

Strategies for functionalization include:

Substitution on the Benzene Ring: The aromatic portion of the 2H-chromene system can be functionalized using standard electrophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents. For instance, salicylaldehydes bearing electron-withdrawing or electron-donating groups at various positions can be used as starting materials to generate chromenes with corresponding substitutions on the benzene ring. nih.gov Halogenated substituents (e.g., Cl, Br) and electron-withdrawing groups like nitro (NO2) or carbomethoxy (CO2Me) have been successfully incorporated at the 6-position. nih.gov Similarly, alkyl and alkoxy groups can be introduced to modify the electronic and steric properties of the molecule. nih.gov

Substitution at the C2 Position: The C2 position is frequently substituted by selecting appropriate reaction partners in the synthesis. For example, the reaction of salicylaldehydes with potassium vinyl trifluoroborates in the presence of a secondary amine yields 2-substituted 2H-chromene derivatives. nih.gov Another approach involves the development of 2,2-disubstituted 2H-chromenes through methods like the nih.govnih.gov-phospha-Brook rearrangement under Brønsted base catalysis. researchgate.net

Substitution at the C3 Position: The C3 position can be functionalized through various catalytic processes. Iron-catalyzed intramolecular alkyne-carbonyl metathesis of alkynyl ethers of salicylaldehyde provides a route to 3-substituted 2H-chromenes. msu.edu Organocatalytic cascade annulation reactions have also been employed to synthesize 3-sulfonyl-2-sulfonylmethyl-2H-chromenes. researchgate.net

Substitution at the C4 Position: Multi-component reactions are a powerful tool for introducing diversity at the C4 position. The one-pot reaction of a salicylaldehyde, an active methylene compound (like malononitrile), and an aldehyde or ketone, often catalyzed by a base like piperidine, leads to the formation of 2-amino-4-aryl-4H-chromenes. nih.govnih.gov

The choice of synthetic strategy allows for the targeted placement of functional groups around the 2H-chromene core, enabling the systematic exploration of structure-activity relationships for various applications. frontiersin.org

Analytical and Spectroscopic Characterization in Synthetic Studies (General Methodological Application)

The structural elucidation and confirmation of synthesized 2H-chromene derivatives rely on a combination of modern analytical and spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the compound. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR is fundamental for identifying the protons on the 2H-chromene scaffold. The protons on the heterocyclic pyran ring exhibit characteristic chemical shifts and coupling patterns. For instance, the proton at C4 (H-4) in 2-amino-4-aryl-4H-chromenes typically appears as a singlet in the range of δ 4.80–5.20 ppm. nih.gov The olefinic protons at C3 and C4 in unsubstituted 2H-chromenes appear as doublets of doublets. For example, in one derivative, H-3 was observed at δ 5.82 (dd, J = 9.8, 3.6 Hz) and H-4 at δ 6.33 (dd, J = 9.9, 1.5 Hz). nih.gov Protons of the amino group (NH₂) at the C2 position often appear as a broad singlet. nih.gov The aromatic protons on the benzene ring resonate in the downfield region, typically between δ 6.70 and 7.80 ppm, with their specific shifts and multiplicities depending on the substitution pattern. nih.govnih.gov

¹³C NMR: Carbon-13 NMR provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. For the 2H-chromene ring system, characteristic signals can be observed. For example, the C4 carbon in 4-substituted derivatives appears around δ 32-41 ppm. nih.govnih.gov The carbon bearing the cyano group (CN) in 2-amino-3-cyano derivatives resonates near δ 120 ppm. nih.gov Carbons of the aromatic ring typically appear in the δ 104–160 ppm range. nih.govmdpi.com

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. Techniques like Electrospray Ionization (ESI-MS) are commonly used. The molecular ion peak (M⁺) or pseudomolecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) are observed, confirming the molecular formula of the target compound. nih.govrsc.org

Infrared (IR) Spectroscopy:

IR spectroscopy is employed to identify the presence of specific functional groups based on their characteristic absorption frequencies. For 2-amino-3-cyano-4H-chromene derivatives, key vibrational bands include:

N-H stretching: The amino (NH₂) group typically shows stretching vibrations in the range of 3320–3490 cm⁻¹. nih.gov

C≡N stretching: The nitrile (cyano) group exhibits a sharp and strong absorption band around 2190–2231 cm⁻¹. nih.govnih.gov

C-H stretching: Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. nih.gov

C=C stretching: Aromatic ring C=C stretching vibrations are found in the 1450–1600 cm⁻¹ region.

Together, these spectroscopic techniques provide unambiguous evidence for the successful synthesis and structural integrity of this compound and its analogues.

Interactive Data Tables

Table 1: Representative ¹H NMR Spectroscopic Data for 2H-Chromene Derivatives

Compound Type Proton Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz) Reference
2-Substituted 2H-Chromene H-3 5.82 dd, J = 9.8, 3.6 nih.gov
H-4 6.33 dd, J = 9.9, 1.5 nih.gov
Aromatic H 6.85 - 7.16 m nih.gov
2-Amino-4-aryl-4H-chromene H-4 4.80 - 5.20 s nih.gov
NH₂ 5.76 - 7.05 s (broad) nih.gov
Aromatic H 6.71 - 7.75 m nih.gov
2H-benzo[h]chromene H-3 5.91 dd, J = 9.9, 3.6 mdpi.com
H-4 6.68 dd, J = 9.9, 1.8 mdpi.com

Table 2: Representative ¹³C NMR Spectroscopic Data for 2H-Chromene Derivatives

Compound Type Carbon Atom Chemical Shift (δ, ppm) Reference
2-Substituted 2H-Chromene C2 76.67 nih.gov
C3 124.52 nih.gov
C4 122.80 nih.gov
Aromatic C 122.12 - 148.22 nih.gov
2-Amino-4-aryl-4H-chromene C-4 32.69 - 35.80 nih.gov
C-3 56.57 - 59.61 nih.gov
CN 112.03 - 120.59 nih.gov

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in 2H-Chromene Derivatives

Functional Group Vibration Type Frequency Range (cm⁻¹) Reference
Amino (NH₂) N-H Stretch 3320 - 3490 nih.gov
Nitrile (CN) C≡N Stretch 2190 - 2231 nih.govnih.gov
Aromatic C-H C-H Stretch ~3140 nih.gov

Structure Activity Relationships Sar and Molecular Design Principles for 5 Amino 2h Chromene 8 Carboxylic Acid Analogues

Influence of Substituents on the 2H-Chromene Core on Biological Activity

The biological profile of 5-amino-2H-chromene-8-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the bicyclic chromene core. These substitutions modulate the molecule's electronic properties, steric profile, and capacity for specific intermolecular interactions with biological targets.

The amino group at the C-5 position, located on the benzenoid ring, is a critical determinant of biological activity. As a potent hydrogen bond donor, the -NH₂ group can establish crucial interactions with hydrogen bond acceptor residues (such as aspartate, glutamate, or backbone carbonyls) within a receptor's binding pocket. cambridgemedchemconsulting.com This interaction helps to anchor the ligand in a specific orientation, contributing significantly to binding affinity.

Furthermore, the amino group influences the electronic character of the aromatic ring system. Its electron-donating nature can modulate the reactivity and interaction potential of the entire scaffold. Docking studies on related amino-substituted chromene structures have frequently highlighted the importance of the amino group in forming stable hydrogen bonds with key residues in the active sites of enzymes or receptors. mdpi.com The precise positioning at C-5 dictates the spatial vector of these hydrogen bonds, making it a key element of the molecule's pharmacophore.

The carboxylic acid moiety at the C-8 position is a quintessential pharmacophoric feature, often essential for target recognition and binding. At physiological pH, this group is typically deprotonated to its carboxylate form (-COO⁻), enabling it to act as a powerful hydrogen bond acceptor and to form strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine, lysine, or histidine within a binding site. nih.gov This type of charge-reinforced hydrogen bond is a major contributor to high-affinity binding.

The dual role of the carboxylate as both a charge center and a hydrogen bond acceptor makes it a pivotal point for molecular recognition. In many known drugs, the carboxylic acid functional group is directly involved in the mechanism of action or is critical for anchoring the molecule to its biological target. nih.gov Its placement at the C-8 position provides a specific geometric constraint for these interactions, defining a key anchor point in pharmacophore models for this class of compounds.

Table 1: Potential Molecular Interactions of Key Functional Groups

Functional GroupPositionPotential Interaction TypeInteracting Partner (Amino Acid Residue)
Amino GroupC-5Hydrogen Bond DonorAspartate, Glutamate, Serine, Threonine, Backbone Carbonyl
Carboxylic AcidC-8Ionic Bond (Salt Bridge)Arginine, Lysine, Histidine
Carboxylic AcidC-8Hydrogen Bond AcceptorSerine, Threonine, Tyrosine, Arginine, Lysine, Histidine
Carboxylic AcidC-8Hydrogen Bond DonorAspartate, Glutamate, Backbone Carbonyl

Beyond the primary amino and carboxylic acid groups, substitutions at other positions on both the benzenoid (C-6, C-7) and pyranoid (C-2, C-3, C-4) rings can fine-tune the biological activity.

Benzenoid Ring (C-6, C-7): Introducing substituents on the aromatic ring can alter the molecule's lipophilicity, electronic distribution, and metabolic stability. Electron-withdrawing groups (e.g., halogens, -CF₃) or electron-donating groups (e.g., methoxy (B1213986), methyl) can modulate the pKa of the amino and carboxylic acid groups and influence π-π stacking interactions with aromatic residues in the binding pocket. msu.edu

Table 2: Predicted Effects of Remote Substitutions on Biological Activity

RingPositionSubstituent TypePredicted Effect on ActivityRationale
BenzenoidC-6, C-7Electron-Withdrawing (e.g., -Cl, -F)May increase or decreaseAlters electronic properties, may enhance binding or introduce steric clash.
BenzenoidC-6, C-7Electron-Donating (e.g., -OCH₃)May increase or decreaseModulates electronics and lipophilicity.
PyranoidC-2Small Alkyl (e.g., -CH₃)Potentially increasesCan fill small hydrophobic pockets without causing steric hindrance.
PyranoidC-2Bulky/Aromatic (e.g., Phenyl)May increase or decreaseCan form additional hydrophobic or π-stacking interactions but may also cause steric clash.
PyranoidC-4VariousHighly context-dependentCan influence ring conformation and introduce new interaction vectors.

Conformational Analysis and Stereochemical Considerations in Activity

The 2H-chromene scaffold is inherently three-dimensional and chiral. The C-2 carbon is a stereocenter, meaning that analogues can exist as (R) and (S) enantiomers. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, as biological targets like enzymes and receptors are themselves chiral. washington.edu The absolute configuration at C-2 dictates the spatial orientation of any substituent at this position, which is often crucial for proper alignment within a binding site. nih.gov

The dihydropyran ring of the 2H-chromene core is not planar and adopts a flexible conformation, typically a half-chair or a related twist-boat form. nih.gov This conformational flexibility allows the molecule to adapt its shape to fit the binding site. However, the energy landscape of these conformations can be influenced by the substituents on the ring. The preferred conformation will place substituents in either pseudo-axial or pseudo-equatorial positions, which dramatically affects their spatial relationship to the rest of the molecule and their ability to interact with the target protein. windows.net Therefore, both the absolute stereochemistry at C-2 and the conformational preferences of the pyranoid ring are critical factors governing the biological activity of these analogues.

Rational Design Approaches for Developing Potent Analogues

Rational drug design utilizes the understanding of SAR and molecular interactions to guide the synthesis of new molecules with improved properties. nih.govresearchgate.netnih.gov Strategies like scaffold hopping and bioisosteric replacement are powerful tools for optimizing lead compounds based on the this compound core.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of retaining biological activity while improving other characteristics like metabolic stability, bioavailability, or toxicity. nih.govprismbiolab.com The carboxylic acid at C-8 is a prime candidate for bioisosteric replacement. While crucial for binding, it can also lead to poor membrane permeability and rapid metabolism. nih.gov Replacing the carboxylic acid with a suitable bioisostere can mitigate these issues. Common bioisosteres for carboxylic acids mimic their acidic nature and ability to form key hydrogen bonds. researchgate.netnih.gov

Table 3: Common Bioisosteric Replacements for the C-8 Carboxylic Acid Group

BioisostereStructureRationale for Replacement
1H-TetrazoleSimilar pKa and planar geometry to carboxylate; often improves metabolic stability and oral bioavailability. cambridgemedchemconsulting.com
Acyl SulfonamideMaintains acidic proton and hydrogen bonding capacity; can modulate pKa and lipophilicity. nih.gov
Hydroxamic AcidActs as an acidic group and a strong metal chelator; can alter binding interactions. nih.gov
IsoxazololAcidic heterocycle that can mimic the key interactions of a carboxylate. nih.gov
Oxetan-3-olA neutral, non-ionizable bioisostere that can act as a hydrogen bond donor/acceptor, increasing lipophilicity. nih.gov

Scaffold Hopping: This approach involves replacing the central molecular core (the 2H-chromene scaffold) with a structurally different core while retaining the key pharmacophoric elements (the C-5 amino group and C-8 carboxylic acid/bioisostere) in their original spatial orientation. uniroma1.itresearchgate.net The goal is to discover new chemical entities with similar biological activity but potentially novel intellectual property, improved synthetic accessibility, or better ADME (absorption, distribution, metabolism, and excretion) properties. niper.gov.inbhsai.org For the this compound scaffold, one could "hop" to other bicyclic systems like benzofuran, quinoline, or chromenopyridine, ensuring the key functional groups maintain their relative 3D geometry. mdpi.com

Ligand Efficiency Metrics and Property-Based Design in the Chromene Series

In modern drug discovery, the focus has shifted from solely optimizing potency to a more holistic approach known as property-based design. This strategy emphasizes the simultaneous optimization of biological activity and physicochemical properties to increase the likelihood of developing a successful drug. acs.org Ligand efficiency (LE) and related metrics are key components of this approach, providing a way to assess the quality of a compound or fragment. nih.gov

Ligand Efficiency (LE) is a metric that relates the binding affinity of a molecule to its size, typically measured by the number of heavy (non-hydrogen) atoms (HA). It is calculated as the binding energy per heavy atom. taylorandfrancis.com A higher LE value indicates a more efficient binder, meaning that each atom in the molecule contributes more favorably to the binding affinity. nih.gov This metric is particularly useful in the early stages of drug discovery, such as in fragment-based approaches, for selecting the most promising starting points for optimization. taylorandfrancis.com

Lipophilic Ligand Efficiency (LLE) is another important metric that relates potency to lipophilicity (logP or logD). It is calculated as the difference between the pIC50 (or pKi) and the logP of the compound. Higher LLE values are generally desirable, as they indicate that the compound achieves its potency without excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity.

For a series of this compound analogues, these metrics can be used to guide the optimization process. For example, when introducing a new substituent to the chromene core, its impact on both potency and physicochemical properties should be assessed. An ideal modification would lead to a significant increase in potency with a minimal increase in molecular weight and lipophilicity, thus improving LE and LLE.

The table below provides a hypothetical example of how these metrics could be applied to a series of this compound analogues.

Compound R-group IC50 (nM) pIC50 Heavy Atoms (HA) logP LE LLE
1H10006.0150.400.405.6
2CH35006.3160.80.395.5
3Cl2006.7161.10.425.6
4OCH31007.0170.70.416.3

In this hypothetical series, the introduction of a chloro group (Compound 3) and a methoxy group (Compound 4) leads to an increase in potency. While the LE remains relatively constant, the LLE of Compound 4 is significantly improved, suggesting that the methoxy group provides a more efficient balance of potency and lipophilicity.

By systematically applying property-based design principles and monitoring ligand efficiency metrics, medicinal chemists can more effectively navigate the complex multidimensional optimization process required to develop high-quality drug candidates from the this compound series.

Future Research Directions and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Routes for 5-Amino-2H-chromene-8-carboxylic Acid

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern medicinal chemistry. Future research should prioritize the exploration of novel and sustainable routes for the synthesis of this compound. This includes the investigation of green chemistry principles, such as the use of water-ethanol mixtures as solvents and the employment of recyclable catalysts like pyridine-2-carboxylic acid (P2CA). nih.gov Such approaches not only minimize the environmental impact but also have the potential to improve reaction yields and reduce production costs. nih.gov

Furthermore, the application of multicomponent reactions (MCRs) presents a promising avenue for the streamlined synthesis of the chromene scaffold. nih.govnih.gov MCRs offer the advantage of combining multiple starting materials in a single step to construct complex molecules, thereby increasing efficiency and reducing waste. nih.govnih.gov Research into novel catalytic systems, including organocatalysts and nanocatalysts, could also lead to more selective and efficient syntheses of this compound and its analogs. nih.govresearchgate.net The use of amino acids, such as L-alanine, as sustainable alternatives to traditional amine catalysts in the synthesis of 2H-chromenes has also shown promise and warrants further investigation. chemrxiv.org

Synthetic StrategyKey FeaturesPotential Advantages
Green Chemistry Protocols Use of aqueous solvent systems, recyclable catalysts.Reduced environmental impact, lower cost, increased safety.
Multicomponent Reactions (MCRs) One-pot synthesis from multiple starting materials.High atom economy, operational simplicity, rapid access to molecular diversity.
Novel Catalysis Exploration of organocatalysts, nanocatalysts, and biocatalysts.High selectivity, mild reaction conditions, potential for asymmetric synthesis.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions.Reduced reaction times, improved yields, enhanced reaction control. researchgate.net

Advanced Design and Synthesis of this compound Derivatives with Optimized Bioactivity Profiles

Building upon the core structure of this compound, future research should focus on the rational design and synthesis of derivatives with enhanced and optimized biological activities. This can be achieved through a systematic exploration of structure-activity relationships (SAR). By modifying the functional groups on the chromene ring, such as the amino and carboxylic acid moieties, it may be possible to fine-tune the compound's pharmacological properties. For instance, the synthesis of a series of analogs with varying substituents on the aromatic ring could lead to the identification of compounds with improved potency and selectivity for specific biological targets.

The synthesis of hybrid molecules, which combine the 2-amino-4H-chromene scaffold with other pharmacologically active motifs, is another promising strategy. This approach has the potential to yield compounds with dual or synergistic biological activities. For example, the incorporation of moieties known to interact with specific enzymes or receptors could lead to the development of targeted therapies.

Deeper Mechanistic Elucidation of Identified Biological Activities

While the biological activities of various chromene derivatives have been reported, a deeper understanding of their mechanisms of action is crucial for their development as therapeutic agents. Future research should employ a range of biochemical and molecular biology techniques to identify the specific cellular targets and signaling pathways modulated by this compound and its derivatives.

For example, studies could investigate the interaction of these compounds with key enzymes involved in disease pathogenesis, such as kinases or topoisomerases. nih.govnih.gov The anti-inflammatory properties of related compounds like 5-aminosalicylic acid (5-ASA) are thought to involve the scavenging of reactive oxygen species and interference with prostaglandin and leukotriene metabolism. nih.gov Similar mechanisms could be explored for this compound. Furthermore, investigating the effects of these compounds on gene expression and protein function can provide valuable insights into their molecular mechanisms.

Integration of Artificial Intelligence and Machine Learning in Chromene Derivative Discovery

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of novel chromene derivatives. mdpi.comnih.govnih.govcrimsonpublishers.comresearchgate.net These computational tools can be employed at various stages of the drug discovery pipeline. nih.govcrimsonpublishers.com

Predictive Modeling: ML algorithms can be trained on existing datasets of chromene derivatives and their biological activities to develop quantitative structure-activity relationship (QSAR) models. nih.govresearchgate.net These models can then be used to predict the bioactivity of virtual compounds, enabling the prioritization of candidates for synthesis and testing. nih.gov

De Novo Design: Generative AI models can design novel chromene derivatives with desired pharmacological properties. mdpi.com These models can explore a vast chemical space to identify molecules with optimized bioactivity, selectivity, and pharmacokinetic profiles.

Target Identification: AI can analyze large biological datasets to identify potential protein targets for chromene derivatives, aiding in the elucidation of their mechanism of action. mdpi.com

AI/ML ApplicationDescriptionPotential Impact
QSAR Modeling Develops mathematical relationships between chemical structure and biological activity.Rapid screening of virtual libraries and prediction of compound potency.
Generative Models Creates novel molecular structures with desired properties.Accelerated discovery of lead compounds with improved efficacy and safety.
Target Prediction Identifies potential biological targets of a compound through data analysis.Facilitates mechanism of action studies and understanding of drug-target interactions.
ADMET Prediction Predicts the absorption, distribution, metabolism, excretion, and toxicity of compounds.Early identification of candidates with favorable pharmacokinetic and safety profiles.

Development of Chromene-Based Molecular Probes for Biological Research

The inherent fluorescent properties of the chromene scaffold make it an excellent platform for the development of molecular probes for biological research and imaging. aip.orgresearchgate.netaip.org Future research should focus on designing and synthesizing derivatives of this compound that can function as fluorescent sensors for specific biomolecules or cellular processes. aip.orgaip.org

For instance, by incorporating specific recognition moieties, it may be possible to create probes that selectively bind to and report on the presence of metal ions, reactive oxygen species, or specific enzymes. aip.orgaip.org These probes could be invaluable tools for studying cellular function in real-time and for diagnosing diseases at the molecular level. The development of chromene-based probes for specific subcellular organelles, such as mitochondria or the endoplasmic reticulum, is also an active area of research. researchgate.netoup.com Furthermore, the unique photophysical properties of some chromene derivatives could be harnessed for applications in two-photon microscopy and other advanced imaging techniques. aip.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-2H-chromene-8-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Answer : The compound can be synthesized via high-temperature Claisen rearrangement, but scalability issues arise due to quality control (e.g., byproduct formation) and operational challenges . Alternative routes include palladium-catalyzed cross-coupling or fluorination strategies, which may improve regioselectivity. Optimization requires monitoring reaction kinetics (e.g., via HPLC or GC-MS) and adjusting parameters like temperature, solvent polarity, and catalyst loading.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation, particularly 13C^{13}\text{C} NMR to confirm the chromene ring and carboxylic acid functionality. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity (>95% for pharmacological studies). For chiral purity (if applicable), chiral stationary-phase chromatography is recommended .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer : Store under inert gas (argon or nitrogen) at -20°C in amber vials to prevent photodegradation. Use anhydrous solvents (e.g., DMF or DMSO) for dissolution, and avoid prolonged exposure to moisture or acidic/basic conditions to prevent hydrolysis of the chromene ring .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in synthesis scalability, such as inconsistent yields during scale-up?

  • Answer : Conduct Design of Experiments (DoE) to identify critical process parameters (e.g., mixing efficiency, heat transfer). Use flow chemistry for better control of exothermic reactions. Validate intermediate stability via accelerated degradation studies (e.g., stress testing at 40°C/75% RH) and adjust purification methods (e.g., recrystallization vs. column chromatography) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Answer : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities for target proteins (e.g., kinases or GPCRs). Density Functional Theory (DFT) calculations optimize electronic properties (e.g., HOMO-LUMO gaps) to improve metabolic stability. Validate predictions with SAR studies on synthesized analogs .

Q. What methodologies address discrepancies in biological activity data across different assay systems?

  • Answer : Standardize assays using positive controls (e.g., known kinase inhibitors) and validate cell-line specificity (e.g., HEK293 vs. HeLa). Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic inhibition) to confirm activity. Adjust for solubility limitations by testing in serum-free buffers or with co-solvents (e.g., <1% DMSO) .

Q. How can researchers investigate the compound’s potential as a fluorescent probe or imaging agent?

  • Answer : Measure fluorescence quantum yield using a reference standard (e.g., quinine sulfate). Test photostability under prolonged irradiation (e.g., 365 nm UV light) and cellular uptake efficiency via confocal microscopy. Modify the chromene scaffold with electron-withdrawing groups (e.g., -NO2_2) to redshift emission wavelengths .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

  • Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50_{50}/EC50_{50} values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For high-throughput data, employ machine learning algorithms (e.g., random forest) to identify predictive biomarkers .

Q. How should researchers validate the absence of toxic intermediates or degradation products in synthetic batches?

  • Answer : Use LC-MS/MS to screen for known toxicants (e.g., brominated byproducts from cross-coupling reactions). Conduct Ames tests for mutagenicity and in vitro hepatotoxicity assays (e.g., HepG2 cell viability). Compare impurity profiles against ICH Q3A guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.